molecular formula C16H14F3N3O B2525322 N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2034393-13-8

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2525322
CAS No.: 2034393-13-8
M. Wt: 321.303
InChI Key: DFIYARCEPRDCPS-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyridine ring, and a trifluoromethyl group attached to another pyridine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclopropylpyridine Intermediate: The synthesis begins with the preparation of the 5-cyclopropylpyridine intermediate. This can be achieved through a cyclopropanation reaction, where a suitable pyridine derivative is reacted with a cyclopropylating agent under controlled conditions.

    Introduction of the Trifluoromethyl Group: The next step involves the introduction of the trifluoromethyl group onto the pyridine ring. This can be accomplished using a trifluoromethylating reagent, such as trifluoromethyl iodide, in the presence of a catalyst.

    Coupling Reaction: The final step involves coupling the cyclopropylpyridine intermediate with the trifluoromethylated pyridine derivative. This can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, using a palladium catalyst and a suitable base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can result in the formation of reduced derivatives with altered chemical properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogenating agents and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium, or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, or sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe for investigating biochemical pathways and processes.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    N-[(5-chloropyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide: This compound has a similar structure but with a chlorine atom instead of a cyclopropyl group. The presence of the chlorine atom may alter its chemical and biological properties.

    N-[(5-methylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide: This compound features a methyl group instead of a cyclopropyl group. The methyl group may affect the compound’s reactivity and interactions with biological targets.

    N-[(5-phenylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide: This compound contains a phenyl group, which can influence its chemical stability and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O/c17-16(18,19)14-4-3-12(9-21-14)15(23)22-7-10-5-13(8-20-6-10)11-1-2-11/h3-6,8-9,11H,1-2,7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIYARCEPRDCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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